molecular formula C11H10N8O2 B2734943 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide CAS No. 350475-45-5

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B2734943
M. Wt: 286.255
InChI Key: UXZMIGOFMHLCJI-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a chemical compound with the following properties:



  • Linear Formula : C₁₃H₁₀Br₂N₈O₃

  • Molecular Weight : 486.084 g/mol

  • CAS Number : 892158-52-0



Molecular Structure Analysis

The molecular structure of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide consists of a triazole ring, an oxadiazole ring, and a phenyl group. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity.



Chemical Reactions Analysis

Understanding the chemical reactivity of this compound is crucial. Researchers should explore potential reactions, such as nucleophilic substitutions, condensations, or cyclizations. Investigating its behavior under various conditions will provide insights into its versatility.



Physical And Chemical Properties Analysis


  • Solubility : Assessing its solubility in different solvents is essential for practical applications.

  • Melting Point : Determining the melting point aids in characterizing its solid-state behavior.

  • Stability : Investigate its stability under varying conditions (e.g., temperature, pH).

  • Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra to identify functional groups and confirm its structure.


Safety And Hazards

As with any chemical compound, safety precautions are crucial:



  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling : Follow proper lab protocols when handling this compound.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions


  • Biological Activity : Explore its potential as a drug candidate or bioactive molecule.

  • Derivatives : Synthesize derivatives to modify its properties.

  • Computational Studies : Conduct computational simulations to predict its behavior.


properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N8O2/c12-9-10(17-21-16-9)19-8(6-4-2-1-3-5-6)7(15-18-19)11(20)14-13/h1-5H,13H2,(H2,12,16)(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZMIGOFMHLCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

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